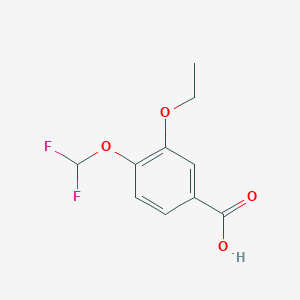

4-(Difluoromethoxy)-3-ethoxybenzoic acid

Descripción general

Descripción

4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid .

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular formula of 4-(Difluoromethoxy)benzoic acid is C8H6F2O3. It has a molecular weight of 188.13 g/mol .Physical And Chemical Properties Analysis

4-(Difluoromethoxy)benzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Pulmonary Medicine

4-(Difluoromethoxy)-3-ethoxybenzoic acid: has been studied for its potential therapeutic effects on pulmonary fibrosis . Research indicates that it can inhibit the epithelial–mesenchymal transition (EMT) induced by TGF-β1, which is a key process in the development of idiopathic pulmonary fibrosis (IPF). This compound could serve as a novel therapeutic agent targeting EMT to mitigate pulmonary fibrosis.

Pharmacology

In the realm of pharmacology, this compound’s role in modulating protein expression related to fibrosis offers a promising avenue for drug development . By altering the expression of proteins like α-SMA and collagen, it could be used to design drugs that specifically target the fibrotic pathways in various diseases.

Biotechnology

Biotechnological applications may include using this compound as a biochemical tool to study the signaling pathways involved in EMT and fibrosis . It could help in understanding the molecular mechanisms of diseases and in the development of bioassays for screening potential anti-fibrotic compounds.

Chemistry

As a synthetic intermediate, 4-(Difluoromethoxy)-3-ethoxybenzoic acid is utilized in the synthesis of complex molecules . Its role in creating selective phosphodiesterase 4 (PDE4) inhibitors highlights its importance in chemical synthesis and drug design.

Materials Science

This compound’s chemical structure could be relevant in the development of new materials, especially in the creation of polymers with specific properties like increased resistance to degradation or altered electrical properties .

Environmental Science

While direct applications in environmental science are not explicitly documented, the study of its effects on cellular processes can contribute to environmental biotechnology, particularly in understanding the impact of various substances on biological systems .

Industrial Processes

In industrial processes, the compound’s potential use could be in the development of safer and more efficient chemical processes for the synthesis of medically relevant compounds, reducing the environmental footprint of pharmaceutical manufacturing .

Agriculture

Although there is no direct evidence of its use in agriculture, compounds like 4-(Difluoromethoxy)-3-ethoxybenzoic acid could be studied for their effects on plant cellular mechanisms, which might lead to the development of new agrochemicals .

Mecanismo De Acción

Target of Action

The primary target of 4-(Difluoromethoxy)-3-ethoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition and plays a significant role in fibrosis .

Mode of Action

4-(Difluoromethoxy)-3-ethoxybenzoic acid interacts with its target by inhibiting the TGF-β1-induced EMT process . Specifically, it inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . This compound also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 pathway .

Biochemical Pathways

The TGF-β1 pathway is the primary biochemical pathway affected by 4-(Difluoromethoxy)-3-ethoxybenzoic acid . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Pharmacokinetics

Its solubility in methanol is reported to be clear at 50mg/ml , which may suggest good bioavailability.

Result of Action

The action of 4-(Difluoromethoxy)-3-ethoxybenzoic acid results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNSIXUGULJPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276250 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

CAS RN |

162401-63-0 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)

![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)